(1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
(1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[221]heptane-2-carboxamide is a complex organic compound that features a unique bicyclic structure combined with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxabicycloheptane core, followed by the introduction of the triazole ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with parameters like temperature, solvent, and reaction time being carefully controlled.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s effects are mediated through binding to these targets, resulting in changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide include other triazole-containing bicyclic compounds. Examples include:
- (1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylate
- (1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylamide
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S,2R,4R)-N-[(3-tert-butyl-1H-1,2,4-triazol-5-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)13-16-11(17-18-13)7-15-12(19)9-6-8-4-5-10(9)20-8/h8-10H,4-7H2,1-3H3,(H,15,19)(H,16,17,18)/t8-,9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREUPIICYKJWHH-BBBLOLIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=N1)CNC(=O)C2CC3CCC2O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NNC(=N1)CNC(=O)[C@@H]2C[C@H]3CC[C@@H]2O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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